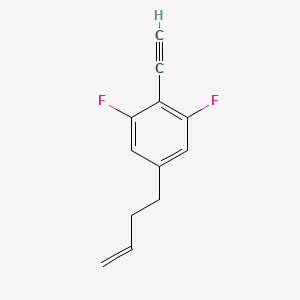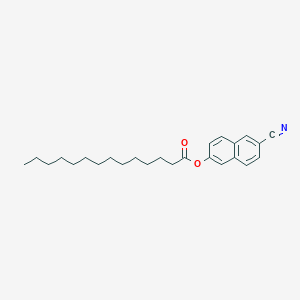
6-Cyanonaphthalen-2-YL tetradecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyanonaphthalen-2-YL tetradecanoate is a chemical compound that belongs to the family of naphthalene derivatives It is characterized by the presence of a cyano group at the 6-position of the naphthalene ring and a tetradecanoate ester group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyanonaphthalen-2-YL tetradecanoate typically involves the esterification of 6-cyanonaphthalene-2-ol with tetradecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the production of high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
6-Cyanonaphthalen-2-YL tetradecanoate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary amines.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
6-Cyanonaphthalen-2-YL tetradecanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules. Its unique structural features make it suitable for labeling and imaging applications.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-Cyanonaphthalen-2-YL tetradecanoate depends on its specific application. In biological systems, it may interact with specific proteins or enzymes, leading to changes in their activity or function. The cyano group and the ester moiety play crucial roles in its binding affinity and specificity towards molecular targets. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications.
Comparación Con Compuestos Similares
6-Cyanonaphthalen-2-YL tetradecanoate can be compared with other naphthalene derivatives, such as:
6-Cyanonaphthalene-2-ol: Lacks the tetradecanoate ester group, making it less hydrophobic and less suitable for certain applications.
2-Naphthyl tetradecanoate: Lacks the cyano group, which reduces its reactivity and potential for forming specific interactions with molecular targets.
6-Bromonaphthalen-2-YL tetradecanoate: Contains a bromine atom instead of a cyano group, leading to different reactivity and applications.
The presence of both the cyano group and the tetradecanoate ester group in this compound makes it unique and versatile for various scientific and industrial applications.
Propiedades
Número CAS |
566933-52-6 |
|---|---|
Fórmula molecular |
C25H33NO2 |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
(6-cyanonaphthalen-2-yl) tetradecanoate |
InChI |
InChI=1S/C25H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-25(27)28-24-17-16-22-18-21(20-26)14-15-23(22)19-24/h14-19H,2-13H2,1H3 |
Clave InChI |
UFLZXTPCBDAWOF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


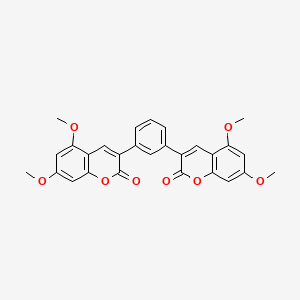
![(2R)-2-{[(1S)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14228464.png)
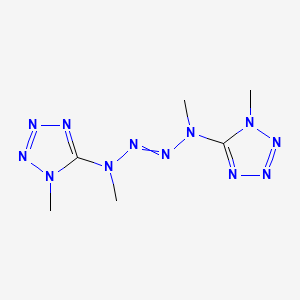
![9,9'-(1,4-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14228480.png)

![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-methoxyacetamide](/img/structure/B14228487.png)
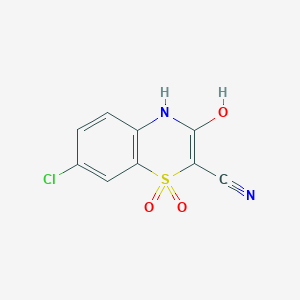
![N~1~-(Heptan-2-yl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B14228506.png)
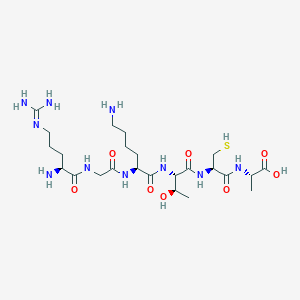
![2,7-Bis[(2-benzamidoacetyl)amino]octanediamide](/img/structure/B14228511.png)
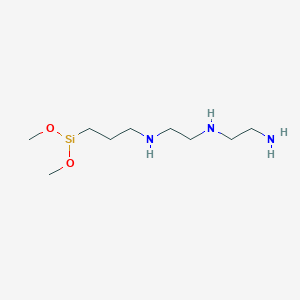
![6-{5-[3-(4-Methoxyphenyl)naphthalen-2-yl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14228524.png)
![1H-Benzimidazol-5-amine, 2-[1,1'-biphenyl]-2-yl-](/img/structure/B14228525.png)
